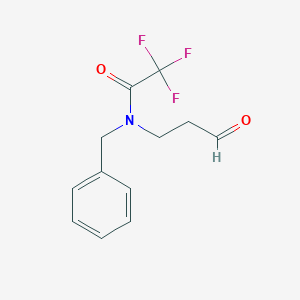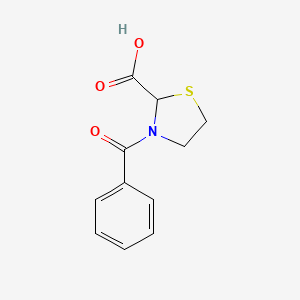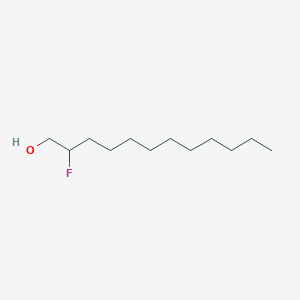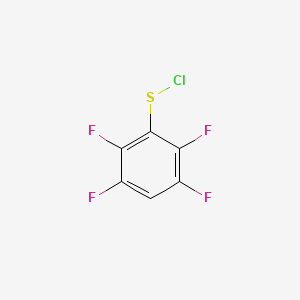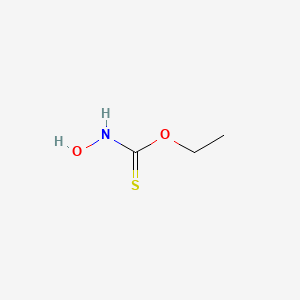
Bromo(dichloro)(trichloromethyl)germane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromo(dichloro)(trichloromethyl)germane is a chemical compound with the molecular formula CCl3BrCl2Ge It is a germanium-based compound that features bromine, chlorine, and trichloromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bromo(dichloro)(trichloromethyl)germane typically involves the reaction of germanium tetrachloride with trichloromethyl bromide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme can be represented as follows:
GeCl4+CCl3Br→CCl3BrCl2Ge
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes using larger reaction vessels, maintaining precise temperature control, and ensuring the purity of reactants. The process is optimized to achieve high yields and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Bromo(dichloro)(trichloromethyl)germane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The compound reacts with water to form germanium oxides and hydrochloric acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted germanium compounds with various functional groups.
Oxidation Reactions: Products include germanium oxides and bromine or chlorine-containing by-products.
Reduction Reactions: Products include reduced germanium species and hydrogen halides.
Applications De Recherche Scientifique
Bromo(dichloro)(trichloromethyl)germane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other germanium-containing compounds.
Biology: Investigated for its potential use in biological imaging and as a contrast agent.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of Bromo(dichloro)(trichloromethyl)germane involves its interaction with molecular targets through its reactive bromine and chlorine atoms. These atoms can form covalent bonds with nucleophilic sites on biomolecules, leading to various biochemical effects. The compound can also undergo hydrolysis, releasing reactive species that can further interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorotrifluoromethylgermane: Similar structure but with fluorine atoms instead of chlorine.
Bromo(trichloromethyl)germane: Similar but lacks the dichloro substitution.
Dichloro(trichloromethyl)germane: Similar but lacks the bromine atom.
Uniqueness
Bromo(dichloro)(trichloromethyl)germane is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and potential applications compared to its analogs. The combination of these halogens with the trichloromethyl group and germanium core makes it a versatile compound for various chemical transformations and research applications.
Propriétés
Numéro CAS |
113365-42-7 |
|---|---|
Formule moléculaire |
CBrCl5Ge |
Poids moléculaire |
341.8 g/mol |
Nom IUPAC |
bromo-dichloro-(trichloromethyl)germane |
InChI |
InChI=1S/CBrCl5Ge/c2-8(6,7)1(3,4)5 |
Clé InChI |
ZKELJKYECOREDS-UHFFFAOYSA-N |
SMILES canonique |
C(Cl)(Cl)(Cl)[Ge](Cl)(Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


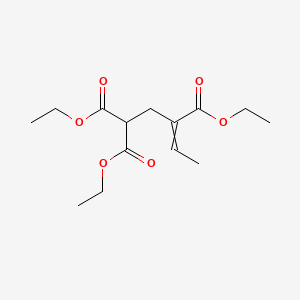
![1-(Prop-2-yn-1-yl)-4-[(prop-2-yn-1-yl)oxy]quinolin-2(1H)-one](/img/structure/B14307543.png)
![2-[(Trichlorogermyl)methyl]butanedioyl dichloride](/img/structure/B14307546.png)
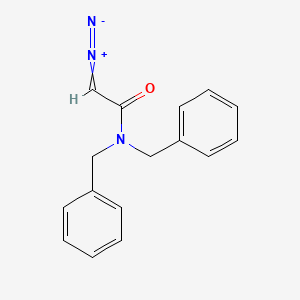

![N-(2-Chloroethyl)-N'-[2-(4-nitro-1H-imidazol-1-yl)ethyl]-N-nitrosourea](/img/structure/B14307558.png)
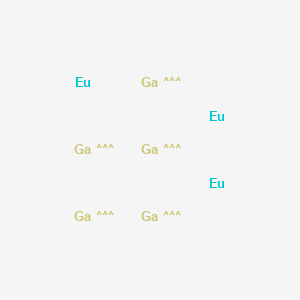
![1-Methyl-4-[(prop-1-en-2-yl)oxy]benzene](/img/structure/B14307573.png)
